molecular formula C24H23NO B594082 naphthalen-2-yl-(1-pentylindol-3-yl)methanone CAS No. 1131605-25-8

naphthalen-2-yl-(1-pentylindol-3-yl)methanone

Cat. No.: B594082
CAS No.: 1131605-25-8
M. Wt: 341.4 g/mol
InChI Key: ZAOKDVBETBFRSN-UHFFFAOYSA-N
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Description

JWH 018 2’-naphthyl isomer is a synthetic cannabinoid that is structurally similar to JWH 018, a well-known synthetic cannabinoid. The primary difference between the two compounds is the position of the naphthyl group, which is attached at the 2’ position in the isomer. This compound is known for its potent activation of the central cannabinoid receptor 1 and peripheral cannabinoid receptor 2 .

Mechanism of Action

Target of Action

The primary targets of the JWH 018 2’-naphthyl isomer are the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2) . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

The JWH 018 2’-naphthyl isomer is a synthetic cannabinoid that potently activates the CB1 and CB2 receptors . It mimics the body’s naturally-produced endocannabinoid hormones such as 2-AG and anandamide (AEA), which can exacerbate or inhibit nerve signaling . The interaction of the compound with its targets leads to changes in the signaling pathways, resulting in the observed effects .

Biochemical Pathways

The activation of the CB1 and CB2 receptors by the JWH 018 2’-naphthyl isomer affects various biochemical pathways. These include the modulation of neurotransmitter release in the central and peripheral nervous systems . The downstream effects of these changes in the pathways can lead to alterations in mood, pain perception, and other physiological processes .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to have complex pharmacokinetics that can influence its bioavailability and effects .

Result of Action

The molecular and cellular effects of the JWH 018 2’-naphthyl isomer’s action are largely dependent on its interaction with the CB1 and CB2 receptors. Activation of these receptors can lead to a variety of effects, including analgesia, euphoria, and alterations in memory and cognition . The specific effects of this compound may vary depending on its concentration, the specific environment, and individual physiological differences .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the JWH 018 2’-naphthyl isomer. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with the CB1 and CB2 receptors . Additionally, individual factors such as genetics, age, and health status can also influence the compound’s effects .

Biochemical Analysis

Biochemical Properties

JWH 018 2’-naphthyl isomer potently activates the central CB1 and peripheral CB2 receptors . The nature of these interactions involves the compound binding to these receptors, triggering a biochemical response.

Cellular Effects

The activation of CB1 and CB2 receptors by JWH 018 2’-naphthyl isomer can have various effects on cells. It can influence cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, JWH 018 2’-naphthyl isomer exerts its effects through binding interactions with the CB1 and CB2 receptors . This binding can lead to changes in gene expression and potentially influence enzyme activity.

Preparation Methods

The synthesis of JWH 018 2’-naphthyl isomer involves several steps. The starting material is typically indole, which undergoes a Friedel-Crafts acylation with 2-naphthoyl chloride to form 2-naphthoylindole. This intermediate is then alkylated with 1-bromopentane to yield the final product, 2-naphthalenyl (1-pentyl-1H-indol-3-yl)-methanone .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions typically include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

JWH 018 2’-naphthyl isomer undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various oxidized, reduced, and substituted analogs of the original compound.

Comparison with Similar Compounds

JWH 018 2’-naphthyl isomer is similar to other synthetic cannabinoids, such as:

The uniqueness of JWH 018 2’-naphthyl isomer lies in its specific structural modification, which can result in distinct pharmacological properties and receptor interactions compared to its analogs.

Properties

IUPAC Name

naphthalen-2-yl-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-2-3-8-15-25-17-22(21-11-6-7-12-23(21)25)24(26)20-14-13-18-9-4-5-10-19(18)16-20/h4-7,9-14,16-17H,2-3,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOKDVBETBFRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016338
Record name JWH 018 2'-Naphthyl Isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131605-25-8
Record name 3-(2-Naphthoyl)-1-pentylindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1131605258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH 018 2'-Naphthyl Isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-NAPHTHOYL)-1-PENTYLINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27GXZ0TU19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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